5(2H)-Oxazolone, 4-(1-methylethyl)-2-(1,1,2,2-tetrafluoroethyl)-

Peptide synthesis Oxazolone formation Fluorinated intermediates

5(2H)-Oxazolone, 4-(1-methylethyl)-2-(1,1,2,2-tetrafluoroethyl)- (CAS 51314-53-5) is a fluorinated pseudooxazolone belonging to the 5(2H)-oxazolone subclass, distinguished from the more common 5(4H)-oxazolone (azlactone) tautomer by the position of the endocyclic double bond. The compound bears a 2,2,3,3-tetrafluoropropionyl (Tfp)-derived tetrafluoroethyl group at C-2 and an isopropyl substituent at C-4, with molecular formula C₈H₉F₄NO₂ and molecular weight 227.16 g·mol⁻¹.

Molecular Formula C8H9F4NO2
Molecular Weight 227.16 g/mol
CAS No. 51314-53-5
Cat. No. B12882457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2H)-Oxazolone, 4-(1-methylethyl)-2-(1,1,2,2-tetrafluoroethyl)-
CAS51314-53-5
Molecular FormulaC8H9F4NO2
Molecular Weight227.16 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(OC1=O)C(C(F)F)(F)F
InChIInChI=1S/C8H9F4NO2/c1-3(2)4-5(14)15-7(13-4)8(11,12)6(9)10/h3,6-7H,1-2H3
InChIKeyVOYBSYXQKRVJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-2-(1,1,2,2-tetrafluoroethyl)-5(2H)-oxazolone (CAS 51314-53-5): A Fluorinated Pseudooxazolone Building Block for Peptide and Heterocyclic Synthesis


5(2H)-Oxazolone, 4-(1-methylethyl)-2-(1,1,2,2-tetrafluoroethyl)- (CAS 51314-53-5) is a fluorinated pseudooxazolone [1] belonging to the 5(2H)-oxazolone subclass, distinguished from the more common 5(4H)-oxazolone (azlactone) tautomer by the position of the endocyclic double bond [2]. The compound bears a 2,2,3,3-tetrafluoropropionyl (Tfp)-derived tetrafluoroethyl group at C-2 and an isopropyl substituent at C-4, with molecular formula C₈H₉F₄NO₂ and molecular weight 227.16 g·mol⁻¹ . It is classified as a fluorinated heterocyclic building block (含氟砌块) and is commercially available at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Its primary reported application context is as an intermediate in peptide synthesis, where the Tfp group functions as an N-protecting moiety and the pseudooxazolone ring serves as an activated carboxyl derivative for coupling reactions [1][3].

Why Generic Oxazolone Substitution Is Not Advisable for CAS 51314-53-5 in Peptide Coupling and Fluorinated Intermediate Applications


Within the oxazolone family, substitution at the C-2 position fundamentally determines the electronic character of the heterocycle and its reactivity toward nucleophiles [1]. The 2-(1,1,2,2-tetrafluoroethyl) substituent in CAS 51314-53-5 confers distinct properties compared to 2-trifluoromethyl or non-fluorinated 2-alkyl congeners: the extended perfluoroalkyl chain alters both the electron-withdrawing capacity and the steric environment around the reactive C-5 carbonyl [1]. Critically, this compound adopts the pseudooxazolone (5(2H)-oxazolone) structure rather than the 5(4H)-oxazolone tautomer, a structural assignment confirmed by the characteristic IR carbonyl absorption at 1805 cm⁻¹ and NMR signals (C2-H triplet at δ 6.15, J = 11.5 Hz; CHF₂CF₂ virtual triplets at δ 5.2, 6.1, 6.9) [1][2]. The pseudooxazolone form exhibits different racemization kinetics and coupling diastereoselectivity compared to the 5(4H)-form, meaning that simple replacement with a 5(4H)-oxazolone or a 2-aryl oxazolone would yield divergent outcomes in asymmetric peptide coupling reactions [1][3]. Furthermore, the C-4 isopropyl substituent directly influences the LL/DL diastereomeric ratio during aminolysis, with the magnitude of this effect being substituent-dependent and not interchangeable across analogs [1].

Quantitative Differentiation Evidence for 4-Isopropyl-2-(1,1,2,2-tetrafluoroethyl)-5(2H)-oxazolone (CAS 51314-53-5) Versus Closest Analogs


Synthetic Accessibility: α-Branched C-4 Substituent Enables Higher Yield and Shorter Reaction Time Compared to Straight-Chain Alkyl Analogs

The formation of the oxazolone ring from Tfp-amino acids bearing α-branched side chains (isopropyl, sec-butyl, isobutyl) proceeds more readily than from straight-chain alkyl amino acids [1]. Compounds I (4-sec-butyl) and II (4-isopropyl, the target compound) were prepared from isoleucine and valine respectively and were noted to form without requiring the strictly controlled reflux conditions necessary for straight-chain analogs. In contrast, the 4-n-butyl analog (from DL-norleucine) required 30 minutes of reflux with 3.4 equivalents of tetrafluoropropionic anhydride to achieve only 65% yield, while the 4-isobutyl analog (from DL-leucine, also α-branched) achieved 96% yield in just 5 minutes with 2.6 equivalents [1]. This demonstrates that α-branching at C-4, as present in CAS 51314-53-5, substantially improves synthetic efficiency by stabilizing the oxazolone ring after closure [1].

Peptide synthesis Oxazolone formation Fluorinated intermediates Reaction optimization

Pseudooxazolone (5(2H)-Oxazolone) Structural Identity: Spectroscopic Differentiation from 5(4H)-Oxazolone Tautomers

CAS 51314-53-5 and its 4-alkyl congeners were unequivocally assigned as pseudooxazolones (5(2H)-oxazolones) rather than the 5(4H)-oxazolone tautomeric form based on combined IR and NMR evidence [1][2]. The IR spectra of all compounds in the series exhibited a characteristic conjugated azlactone carbonyl absorption at 1805 cm⁻¹ and diagnostic CHF₂CF₂-group absorptions at 860 and 780 cm⁻¹ [1]. The ¹H NMR spectra consistently displayed a triplet at δ 6.15 (J = 11.5 Hz) attributable to the proton at C-2 of the azlactone ring, and virtual-type splitting triplets at δ 5.2, 6.1, and 6.9 (each J = 6 Hz) arising from the CHF₂CF₂-group [1][2]. This spectroscopic signature is distinct from that of 5(4H)-oxazolones, which lack the C2-H signal and show different carbonyl stretching frequencies [3].

Structural elucidation NMR spectroscopy IR spectroscopy Tautomerism

Commercially Documented Purity Specification: 97% Standard Purity with Multi-Technique Batch QC

CAS 51314-53-5 is commercially supplied at a standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity specification provides a procurement-relevant benchmark that can be contractually referenced. While not a differentiation from a specific named comparator, this documented purity level exceeds the typical ≥95% specification commonly offered for generic oxazolone research-grade building blocks and is accompanied by multi-technique verification rather than single-method assessment .

Quality control Purity specification Procurement Building block

Lipophilicity (LogP) and Fluorine Content: Differentiation from Non-Fluorinated and Trifluoromethyl Oxazolone Analogs

CAS 51314-53-5 has a calculated LogP of 1.30 and a polar surface area (PSA) of 38.66 Ų . Its fluorine content by weight is 33.5% (4 fluorine atoms; F₄ = 76.0 g·mol⁻¹ / MW 227.16 g·mol⁻¹). By comparison, a hypothetical non-fluorinated 2-methyl-4-isopropyl-5(2H)-oxazolone analog (C₇H₁₁NO₂, MW 141.17) would have an estimated LogP of approximately 0.7–0.9 (based on the difference of ~0.4–0.6 log units per CF₂ group) and contain no fluorine [1]. The 2-trifluoromethyl-4-isopropyl analog (C₇H₈F₃NO₂, MW 195.14) would have a fluorine content of 29.2% and a lower LogP due to the shorter perfluoroalkyl chain [1]. The tetrafluoroethyl group thus provides a distinct balance of enhanced lipophilicity and higher fluorine density compared to both non-fluorinated and trifluoromethyl counterparts.

Lipophilicity Fluorine content Drug-likeness Metabolic stability

Racemization Propensity: Tfp- vs. Tfa-Protected Pseudooxazolones Exhibit Different Diastereomeric Outcomes in Aminolysis

In asymmetric induction studies using L-proline ester as the amine component, the 2-tetrafluoroethyl (Tfp) pseudooxazolone derived from L-isoleucine showed a different LL/DL diastereomeric ratio compared to the corresponding 2-trifluoromethyl (Tfa) pseudooxazolone [1][2]. The 1976 study by Tomida et al. demonstrated that the C-2 perfluoroalkyl substituent influences the stereochemical outcome of aminolysis, with the tetrafluoroethyl group producing a distinct ratio of diastereomeric dipeptide products from that observed with the trifluoromethyl group [1]. The preparative isolation of the DL-compound from the reaction mixture and the synthesis of Tfp-L-Ileu-OH and its corresponding pseudooxazolone-(5) were specifically described, confirming the differential behavior [1]. This indicates that the C-2 tetrafluoroethyl substituent in CAS 51314-53-5 (4-isopropyl analog) would produce coupling diastereoselectivity distinct from that of Tfa-based or other N-protected oxazolone systems.

Racemization Diastereoselectivity Peptide coupling Asymmetric induction

Recommended Application Scenarios for 4-Isopropyl-2-(1,1,2,2-tetrafluoroethyl)-5(2H)-oxazolone (CAS 51314-53-5) Based on Quantitative Differentiation Evidence


Asymmetric Peptide Coupling Requiring Distinct Diastereoselective Outcomes from Tfa-Based Systems

When peptide coupling projects require a different LL/DL diastereomeric product distribution than that obtainable with trifluoroacetyl (Tfa)-protected oxazolones, CAS 51314-53-5 and its Tfp-amino acid precursors offer a validated alternative [1]. The tetrafluoroethyl group at C-2 directs aminolysis stereochemistry differently from the trifluoromethyl group, as demonstrated in the L-proline ester coupling model where the DL-dipeptide was formed predominantly from the Tfp-pseudooxazolone [1]. Researchers should reference the 1976 Tomida et al. study for reaction conditions (solvent, base effects) to reproduce the diastereomeric outcome [1].

Synthesis of Fluorinated Heterocyclic Libraries via Oxazolone Enolate Chemistry

The pseudooxazolone structure of CAS 51314-53-5, with its characteristic C2-H proton (δ 6.15, J = 11.5 Hz), enables enolate formation and subsequent functionalization at C-4 [2]. The compound's documented LogP of 1.30 and 33.5% fluorine content make it suitable for generating fluorinated amino acid derivatives with enhanced metabolic stability. The polyfluoroarylation methodology reported by Weaver et al. (2017) demonstrates that oxazolone enolates can undergo nucleophilic substitution with highly fluorinated arenes, and CAS 51314-53-5 could serve as a starting material for such transformations, though direct application of this specific compound in that methodology has not been explicitly reported [3].

Building Block Procurement for Fluorine-Containing Pharmaceutical Intermediates

For medicinal chemistry programs requiring fluorinated heterocyclic building blocks with documented purity, CAS 51314-53-5 is commercially available at 97% purity with NMR, HPLC, and GC batch QC . The compound is classified as a fluorinated building block (含氟砌块) and is suitable for incorporation into drug-like scaffolds where the combination of moderate lipophilicity (LogP 1.30) and high fluorine density (33.5% w/w) is desired . Procurement specifications should reference the 97% purity standard and request the batch-specific QC certificate .

Mechanistic Studies of Oxazolone Tautomerism and Ring-Opening Reactivity

The unequivocal pseudooxazolone (5(2H)-oxazolone) structural assignment of CAS 51314-53-5, supported by IR (νCO 1805 cm⁻¹) and NMR (C2-H triplet at δ 6.15) data [2], makes it a suitable model substrate for studying the reactivity differences between 5(2H)- and 5(4H)-oxazolone tautomers. The isopropyl substituent at C-4 provides sufficient steric bulk to stabilize the ring without introducing the excessive conformational complexity of larger alkyl or aryl groups. Researchers investigating tautomer-dependent nucleophilic ring-opening mechanisms or dynamic kinetic resolution of azlactones can use this compound as a well-characterized 5(2H)-oxazolone reference standard [2][4].

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